2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide is a complex organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a methoxyphenyl group, a methyl group, and an isobutyl group attached to the quinoline core
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method is particularly useful for synthesizing quinoline derivatives with various substituents .
In an industrial setting, the synthesis of this compound may involve the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions. These methods offer advantages such as higher yields, milder reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxyphenyl group, leading to the formation of quinoline derivatives with carboxylic acid or aldehyde functionalities .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, resulting in the formation of alcohol derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols .
Scientific Research Applications
2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide has several scientific research applications:
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Medicinal Chemistry: : This compound is of interest in drug discovery and development due to its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .
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Biology: : In biological research, this compound can be used as a probe to study various biochemical pathways and molecular interactions. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes .
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Industrial Applications: : The compound’s unique chemical properties make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and materials. It can also serve as a precursor for the production of other quinoline-based compounds .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to various biological macromolecules, modulating their activity and leading to specific physiological effects .
For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them effective anticancer agents. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific receptors, leading to improved pharmacological activity .
Comparison with Similar Compounds
2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
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2-methylquinoline: : This compound has a similar quinoline core but lacks the methoxyphenyl and isobutyl groups. It is known for its antimicrobial and antifungal activities .
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4-quinolinecarboxamide: : This derivative features a carboxamide group at the 4-position of the quinoline ring but lacks the methoxyphenyl and isobutyl groups. It is used in the synthesis of various pharmaceuticals .
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N-isobutyl-2-(4-methoxyphenyl)quinoline-4-carboxamide: : This compound is structurally similar but lacks the methyl group at the 3-position. It exhibits similar pharmacological activities .
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)13-23-22(25)20-15(3)21(16-9-11-17(26-4)12-10-16)24-19-8-6-5-7-18(19)20/h5-12,14H,13H2,1-4H3,(H,23,25) |
InChI Key |
BPPWTGWHCQHWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCC(C)C |
Origin of Product |
United States |
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